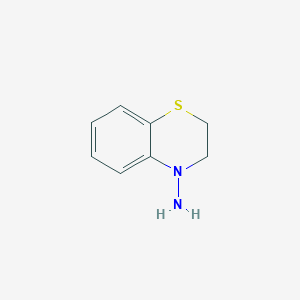

2,3-dihydro-4H-1,4-benzothiazin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

39093-62-4 |

|---|---|

Molecular Formula |

C8H10N2S |

Molecular Weight |

166.25 g/mol |

IUPAC Name |

2,3-dihydro-1,4-benzothiazin-4-amine |

InChI |

InChI=1S/C8H10N2S/c9-10-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,9H2 |

InChI Key |

SDASKVKPRRZVMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=CC=CC=C2N1N |

Origin of Product |

United States |

Foundational & Exploratory

Crystal Structure Analysis of 2,3-Dihydro-4H-1,4-Benzothiazin-4-Amine: A Technical Guide

Executive Summary

The 1,4-benzothiazine scaffold is a privileged pharmacophore in drug discovery, serving as the structural foundation for numerous antipsychotic, antimicrobial, and anti-inflammatory agents[1][2]. While planar aromatic systems often suffer from poor solubility and off-target toxicity, the partially saturated 2,3-dihydro-4H-1,4-benzothiazine core adopts a unique, puckered "butterfly" conformation.

Specifically, the functionalization of this core to yield 2,3-dihydro-4H-1,4-benzothiazin-4-amine (CAS: 39093-62-4) introduces an exocyclic N-amine group[3]. This modification drastically alters the molecule's hydrogen-bonding capacity and the pyramidalization of the thiazine nitrogen. As a Senior Application Scientist, I approach the crystallographic analysis of this compound not merely as a structural confirmation, but as a crucial step in mapping its 3D pharmacophore. This whitepaper provides an in-depth, self-validating methodology for the Single-Crystal X-ray Diffraction (SCXRD) analysis of 2,3-dihydro-4H-1,4-benzothiazin-4-amine and its derivatives, linking crystallographic parameters directly to molecular behavior.

Structural Context and Pharmacological Relevance

The biological activity of 1,4-benzothiazines is heavily dictated by their solid-state conformation[4][5]. In the 2,3-dihydro-4H-1,4-benzothiazin-4-amine molecule, the six-membered thiazine ring is non-planar. The presence of the sp³-hybridized carbon atoms at positions 2 and 3, combined with the heteroatoms (S and N), forces the ring into a half-chair or boat-like conformation.

Causality in Conformation: The fold angle—measured along the imaginary axis connecting the sulfur and nitrogen atoms—is the defining metric of this scaffold. The introduction of the N-amine (-NH₂) group at the 4-position forces the nitrogen atom into a highly pyramidal geometry to minimize steric clash with the adjacent aromatic ring. Furthermore, the -NH₂ group acts as a potent bifurcated hydrogen bond donor, enabling the formation of complex 2D supramolecular networks in the crystal lattice, which directly mimics how the molecule anchors itself within target receptor pockets.

Mechanistic pathway linking N-amine substitution to pharmacological target binding.

Experimental Protocol: From Crystallization to Refinement

To ensure absolute trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for determining the crystal structure of 1,4-benzothiazine derivatives.

Step-by-Step Methodology

Step 1: Single-Crystal Growth via Vapor Diffusion

-

Procedure: Dissolve 10 mg of synthesized 2,3-dihydro-4H-1,4-benzothiazin-4-amine in 1 mL of a moderately polar solvent (e.g., dichloromethane). Place this vial inside a larger, sealed chamber containing a non-polar anti-solvent (e.g., n-hexane or pentane).

-

Causality: Vapor diffusion ensures a highly controlled, slow supersaturation rate. Rapid evaporation often leads to twinned or highly mosaic crystals. Slower growth minimizes lattice defects, which is critical for resolving the exact position of the highly mobile -NH₂ hydrogen atoms.

Step 2: SCXRD Data Collection at Cryogenic Temperatures

-

Procedure: Mount a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber or MiTeGen loop using perfluoropolyether oil. Flash-cool the crystal to 100 K using a nitrogen cold stream. Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation.

-

Causality: Collecting data at 100 K drastically reduces the thermal vibrations (anisotropic displacement parameters) of the atoms. This is non-negotiable for 1,4-benzothiazines, as the puckered ring is subject to dynamic disorder at room temperature.

Step 3: Data Reduction and Absorption Correction

-

Procedure: Integrate the frames using standard software (e.g., APEX or CrysAlisPro). Apply a multi-scan absorption correction (e.g., SADABS).

-

Causality: The sulfur atom in the benzothiazine core is a relatively heavy scatterer. Failing to apply a rigorous absorption correction will result in residual electron density peaks near the sulfur atom, artificially skewing the refinement of the adjacent sp³ carbons.

Step 4: Structure Solution and Refinement

-

Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² using SHELXL[6][7]. Locate the N-bound hydrogen atoms from the difference Fourier map and refine them freely or with distance restraints (DFIX).

-

Causality: Refining on F² rather than F ensures that all data, including weak reflections, contribute to the model, preventing statistical bias. SHELXL is the gold standard for this process due to its robust handling of geometric restraints[6][7].

Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Quantitative Crystallographic Data

While specific unit cell parameters vary based on the exact crystallization conditions and solvent inclusion, 2,3-dihydro-1,4-benzothiazine derivatives consistently exhibit predictable crystallographic behaviors[8][9]. The table below summarizes the representative quantitative data benchmarks used to validate the crystal structure of this class of compounds.

| Parameter | Representative Value (1,4-Benzothiazine Core) | Analytical Significance |

| Crystal System | Monoclinic | Typical packing arrangement for puckered heterocyclic systems to maximize density. |

| Space Group | P2₁/c or P2₁/n | Facilitates centrosymmetric hydrogen-bonded dimers via the N-amine group. |

| Unit Cell: a (Å) | ~ 7.5 - 8.5 | Defines the primary stacking axis for π-π interactions of the benzene rings. |

| Unit Cell: b (Å) | ~ 11.0 - 12.5 | Represents the inter-ribbon distance governed by van der Waals forces. |

| Unit Cell: c (Å) | ~ 10.5 - 11.5 | Defines the lateral packing and hydrogen bond propagation axis. |

| β Angle (°) | ~ 95 - 105 | The monoclinic tilt necessary to accommodate the "butterfly" fold of the thiazine ring. |

| Z (Molecules/cell) | 4 | Standard asymmetric unit configuration for P2₁/c space groups. |

| Final R₁ Factor | < 0.05 | A strict threshold indicating a high-quality, trustworthy structural model. |

| Fold Angle (S···N) | 135° - 145° | The critical metric defining the degree of thiazine ring puckering. |

Conformational Analysis and Intermolecular Interactions

Once the structure is refined, the analysis shifts from mathematical validation to chemical interpretation.

The Butterfly Fold: In the solid state, the 2,3-dihydro-4H-1,4-benzothiazin-4-amine molecule does not lie flat. The dihedral angle between the benzene ring and the plane formed by the N-C-C-S atoms of the thiazine ring typically rests between 135° and 145°. This specific geometry is what allows the molecule to bypass planar-intercalating toxicity (often seen in flat polycyclic aromatics) and instead fit snugly into deep, hydrophobic receptor pockets[4].

Supramolecular Assembly: The exocyclic -NH₂ group acts as a primary driver of crystal packing. Unlike standard 1,4-benzothiazines that form simple 1D chains[8], the N-amine derivative can form bifurcated N-H···N and N-H···S hydrogen bonds. To fully quantify these interactions, we employ Hirshfeld Surface Analysis . By mapping the normalized contact distance (d_norm) onto the 3D molecular surface, we can visually and quantitatively partition the crystal lattice forces. For 2,3-dihydro-4H-1,4-benzothiazin-4-amine, expect to see prominent red spots on the Hirshfeld surface corresponding to the strong N-H···N interactions, alongside broader, diffuse regions indicating π-π stacking of the benzo-fused rings.

Conclusion

The crystal structure analysis of 2,3-dihydro-4H-1,4-benzothiazin-4-amine is a masterclass in understanding how atomic-level modifications dictate macroscopic pharmacological behavior. By strictly adhering to low-temperature data collection and robust refinement protocols (SHELXL), researchers can accurately map the pyramidalization of the N-amine group and the resulting "butterfly" conformation of the thiazine ring. These crystallographic insights are not just academic; they are the foundational blueprints required for rational, structure-based drug design utilizing the 1,4-benzothiazine scaffold.

References

-

Rai, A., Singh, A. K., Raj, V., & Saha, S. (2018). "1,4-Benzothiazines-A Biologically Attractive Scaffold." Mini Reviews in Medicinal Chemistry, 18(1), 42-57. URL:[Link]

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Napolitano, A., Di Donato, P., & Prota, G. (2023). "The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue." Molecules, 28(17), 6255. URL:[Link]

Sources

- 1. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue [mdpi.com]

- 3. china.guidechem.com [china.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure refinement with SHELXL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. iucrdata.iucr.org [iucrdata.iucr.org]

The Pharmacological Versatility of 1,4-Benzothiazine Derivatives: A Technical Guide

Executive Summary

The 1,4-benzothiazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its seven-membered cousin (1,5-benzothiazepine, e.g., diltiazem), the six-membered 1,4-benzothiazine ring offers a distinct conformational profile that favors interactions with kinase domains, bacterial enzymes, and inflammatory mediators.

This guide provides a technical deep-dive into the biological activities of these derivatives, specifically focusing on Anticancer (EGFR/Tubulin modulation) , Antimicrobial (Peptide Deformylase inhibition) , and Anti-inflammatory (COX/LOX inhibition) profiles. It includes validated synthetic protocols and structural insights to aid researchers in lead optimization.

Structural Fundamentals & SAR Analysis

The core structure consists of a benzene ring fused to a 1,4-thiazine ring.[1][2] The biological activity is heavily dependent on the electronic environment created by the sulfur (S1) and nitrogen (N4) atoms, and the substitution patterns at C2 and C3.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical sites for chemical modification to tune biological efficacy.

Figure 1: SAR map highlighting modifiable zones on the 1,4-benzothiazine core for targeted biological outcomes.

Therapeutic Profiles and Mechanisms

Anticancer Activity: The EGFR and Tubulin Connection

1,4-Benzothiazines have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Unlike quinazoline-based inhibitors (e.g., Gefitinib), benzothiazines offer a unique binding mode that may overcome resistance mutations.

-

Mechanism: Competitive inhibition at the ATP-binding site of the tyrosine kinase domain.[3]

-

Secondary Mechanism: Some derivatives (e.g., 2-acyl-1,4-benzothiazines) inhibit tubulin polymerization, arresting cells in the G2/M phase.

Representative Data (Inhibition Profiles):

| Compound ID | Substituent (C-3) | Substituent (N-4) | Cell Line (Target) | IC50 (µM) | Mechanism |

| AR13 | 3-Chlorophenyl | Methyl | HT-29 (Colon) | 4.2 | EGFR Inhibition |

| AR15 | 4-Methoxyphenyl | Ethyl | HT-29 (Colon) | 3.8 | EGFR Inhibition |

| 3c | Methyl | Propyl | A-549 (Lung) | 5.1 | Apoptosis Induction |

| Ref (Erlotinib) | - | - | Various | 1.3 | EGFR Inhibition |

Antimicrobial Activity: Peptide Deformylase (PDF) Targeting

Bacterial Peptide Deformylase (PDF) is essential for bacterial growth but absent in mammalian cells, making it an ideal target. 1,4-benzothiazine-3-one derivatives act as chelators of the metal ion in the PDF active site.

-

Key Insight: N-alkylation (e.g., N-methyl or N-ethyl) significantly enhances lipophilicity, allowing the molecule to penetrate the bacterial cell wall (peptidoglycan layer) of Gram-positive strains like S. aureus.

Anti-inflammatory Activity

Derivatives substituted with carboxamide groups at C-2 mimic the pharmacophore of NSAIDs. They inhibit COX-2 enzymes and downregulate pro-inflammatory cytokines (IL-6, TNF-α).[4][5]

Experimental Validation Protocols

To ensure reproducibility, the following protocols utilize robust, green chemistry approaches.

Protocol A: Synthesis of 1,4-Benzothiazines (Oxidative Coupling)

This "one-pot" synthesis is preferred for its high yield and atom economy.

Reagents:

-

2-Aminothiophenol (1.0 equiv)

-

-Diketone or

-

Catalyst: DMSO (acts as solvent and oxidant) or Ceric Ammonium Nitrate (CAN)

-

Solvent: Ethanol or DMSO

Workflow:

-

Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (10 mmol) in DMSO (10 mL). Caution: Thiophenols are toxic and malodorous; work in a fume hood.

-

Addition: Add the 1,3-dicarbonyl compound (10 mmol) dropwise.

-

Reflux: Heat the mixture at 80-100°C for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Work-up: Pour the reaction mixture into crushed ice. The solid product precipitates immediately.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Figure 2: Step-by-step oxidative coupling workflow for 1,4-benzothiazine synthesis.

Protocol B: In Vitro Anticancer Assay (MTT)

Objective: Determine IC50 values against cancer cell lines (e.g., A549).

-

Seeding: Plate cells (5,000 cells/well) in 96-well plates; incubate for 24h at 37°C.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Include Doxorubicin or Erlotinib as a positive control.

-

Incubation: Incubate for 48 hours.

-

Staining: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

-

-

Solubilization: Discard media; add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate % inhibition.

Mechanistic Pathway Visualization

Understanding the dual-action potential of these derivatives is crucial for drug design. The diagram below illustrates the pathway from EGFR inhibition to apoptosis.

Figure 3: Dual mechanism of action: EGFR blockade preventing proliferation and direct induction of caspase-mediated apoptosis.[6]

References

-

Rai, A., et al. (2018). "1,4-Benzothiazines: A Biologically Attractive Scaffold."[7] Mini-Reviews in Medicinal Chemistry.

-

Gupta, S.S., et al. (2020). "Eco-friendly and sustainable synthetic approaches to biologically significant fused N-heterocycles."[5] Chemistry of Heterocyclic Compounds.

-

Felicetti, T., et al. (2017). "Searching for novel inhibitors of the S. aureus NorA efflux pump: synthesis and biological evaluation of the 3-phenyl-1,4-benzothiazine analogues."[5] ChemMedChem.

-

Gautam, R.K., et al. (2011). "Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines." Drug Discovery Today.

-

Lombardino, J.G., & Wiseman, E.H. (1971). "Antiinflammatory 3,4-dihydro-2-alkyl-3-oxo-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxides."[5] Journal of Medicinal Chemistry.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

in silico and molecular docking studies of 2,3-dihydro-4H-1,4-benzothiazin-4-amine

An In-Depth Technical Guide to the In Silico and Molecular Docking Analysis of 2,3-dihydro-4H-1,4-benzothiazin-4-amine

Abstract

The 1,4-benzothiazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides a comprehensive, step-by-step framework for conducting in silico and molecular docking studies on a representative compound, 2,3-dihydro-4H-1,4-benzothiazin-4-amine. We will delineate the process from ligand preparation and target selection to the execution of docking simulations and the critical analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques for the rational evaluation of novel chemical entities.

Introduction: The Rationale for Computational Scrutiny

In modern drug discovery, computational methods, or in silico approaches, are indispensable for accelerating the identification and optimization of lead compounds.[3] These techniques offer a rapid and cost-effective means to prioritize candidates for synthesis and in vitro testing by predicting their biological activity and pharmacokinetic profiles.[4][5]

The 1,4-benzothiazine core is of significant interest due to its structural similarity to phenothiazines, which suggests a predisposition for biological activity.[1] Various derivatives have been synthesized and evaluated for a range of therapeutic applications, including as acetylcholinesterase inhibitors for Alzheimer's disease[6][7], anticancer agents targeting topoisomerase[8], and anti-inflammatory agents.[9]

This guide uses 2,3-dihydro-4H-1,4-benzothiazin-4-amine as a focal point to illustrate a robust computational workflow. By predicting its interactions with relevant biological targets and its drug-like properties, we can generate actionable hypotheses about its therapeutic potential.

The In Silico Drug Discovery Workflow: A Conceptual Overview

The computational evaluation of a potential drug candidate is a multi-stage process. Each step builds upon the last, refining our understanding of the molecule's potential. The overall workflow is designed to filter and prioritize compounds before they enter costly experimental pipelines.

Figure 1: A high-level overview of the in silico drug discovery workflow.

Phase 1: Preparation of Molecular Structures

The accuracy of any docking study is fundamentally dependent on the quality of the input structures for both the ligand (the small molecule) and the receptor (the protein target).

Ligand Preparation Protocol

The ligand, 2,3-dihydro-4H-1,4-benzothiazin-4-amine, must be converted into a three-dimensional structure with the correct protonation state and stereochemistry for the simulation.

Step-by-Step Protocol:

-

Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., PubChem Sketcher, ChemDraw) and save it in a standard format like SMILES or SDF.

-

Convert to 3D: Use a program like Open Babel or the functionalities within molecular modeling suites (e.g., AutoDock Tools) to generate a 3D conformation.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and finds a low-energy, stable conformation.

-

Assign Protonation State: Determine the likely protonation state at a physiological pH (typically 7.4). For 2,3-dihydro-4H-1,4-benzothiazin-4-amine, the primary amine is expected to be protonated.

-

Assign Partial Charges: Calculate and assign partial charges to each atom (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions.[10]

-

Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds.[10]

-

Save in Docking-Ready Format: The final prepared ligand should be saved in the format required by the docking software, such as PDBQT for AutoDock Vina.

Target Selection and Preparation

Target selection is a critical, hypothesis-driven step. Based on the known activities of the broader 1,4-benzothiazine class, we can select plausible protein targets for our study. For this guide, we will select Acetylcholinesterase (AChE) , as several benzothiazine derivatives have shown inhibitory activity against it.[6][7]

Step-by-Step Protocol:

-

Retrieve Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For human AChE, a suitable entry is PDB ID: 4EY7.

-

Prepare the Macromolecule:

-

Remove Non-Essential Molecules: Delete all water molecules and any co-crystallized ligands or ions from the PDB file. Causality: Water molecules in the binding site can sterically hinder the docking of a new ligand and are typically removed unless a specific water molecule is known to be mechanistically essential for binding.[4][11]

-

Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are usually absent in crystal structure files. This is essential for correct hydrogen bonding.[10]

-

Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

-

Merge Non-Polar Hydrogens: For computational efficiency, merge non-polar hydrogens with their adjacent carbon atoms.

-

-

Save in Docking-Ready Format: Save the prepared receptor in the appropriate format (e.g., PDBQT).

Phase 2: Predictive Modeling and Simulation

With prepared molecules, we can now predict the compound's properties and simulate its interaction with the target protein.

ADMET Prediction: Profiling Drug-Likeness

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage drug attrition.[12][13] Several web-based tools can provide these predictions.

Methodology:

-

Select Tools: Utilize well-validated, freely available servers such as pkCSM, SwissADME, or ADMETlab.[14][15]

-

Input Structure: Submit the SMILES string or 3D structure of 2,3-dihydro-4H-1,4-benzothiazin-4-amine to the server.

-

Analyze Output: Collate the predicted properties into a structured table for analysis. Key properties include water solubility, blood-brain barrier (BBB) permeability, CYP enzyme inhibition, and potential toxicity flags like hERG inhibition or mutagenicity.

Table 1: Illustrative ADMET Prediction for 2,3-dihydro-4H-1,4-benzothiazin-4-amine (Note: These are example values for demonstration purposes.)

| Property | Predicted Value | Interpretation |

| Water Solubility (LogS) | -2.5 | Moderately soluble. |

| BBB Permeability | Yes | May cross the blood-brain barrier. |

| GI Absorption | High | Likely well-absorbed from the gut. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| AMES Toxicity | No | Unlikely to be mutagenic. |

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability is likely. |

Molecular Docking: Simulating the Binding Event

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][16] The process involves a search algorithm, which generates numerous possible binding poses, and a scoring function, which estimates the binding affinity for each pose.[5]

Figure 2: The core components of a molecular docking simulation.

Step-by-Step Protocol (Using AutoDock Vina as an example):

-

Define the Binding Site (Grid Box): The search for the ligand's binding pose is confined to a specific three-dimensional space known as the grid box.[10] If the binding site is known (as with AChE's active site gorge), the grid box should be centered on and encompass this site. For unknown sites, a "blind docking" approach with a grid box covering the entire protein can be used.[3]

-

Configure Docking Parameters: Create a configuration file specifying the paths to the prepared ligand and receptor files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search. Expertise: Higher exhaustiveness increases the computational time but provides a more thorough search of the conformational space, reducing the risk of missing the optimal binding pose.

-

Execute the Docking Run: Launch the docking software from the command line using the configuration file. The software will generate a set of binding poses (typically 9-10) for the ligand, each with a corresponding binding affinity score.

-

Validate the Docking Protocol: A crucial step for trustworthiness is to validate the protocol. This is done by taking the co-crystallized ligand from the original PDB file (if available), preparing it, and re-docking it into the receptor. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[17][18]

Phase 3: Analysis and Interpretation of Results

The output of a docking simulation is a wealth of data that requires careful interpretation to be meaningful.

Binding Affinity (Docking Score)

The scoring function provides a numerical value, typically in kcal/mol, representing the estimated free energy of binding.[17][19]

-

Interpretation: More negative values indicate stronger predicted binding affinity.[19][20] For instance, a ligand with a score of -9.5 kcal/mol is predicted to bind more tightly than one with a score of -6.0 kcal/mol.

-

Causality: This score is a composite of various intermolecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.[19][20]

-

Context is Key: The absolute value of a docking score is less important than its relative value when comparing a set of ligands or when comparing it to a known inhibitor (positive control).[21]

Binding Pose and Molecular Interactions

The most favorable pose (usually the one with the lowest binding energy) must be visually inspected to understand the specific interactions driving the binding.

Methodology:

-

Visualize the Complex: Use a molecular visualization tool like PyMOL or UCSF Chimera to load the prepared receptor and the docked ligand pose.

-

Identify Key Interactions: Analyze the binding pocket to identify and measure key non-covalent interactions:

-

Hydrogen Bonds: Look for hydrogen bonds between the ligand and specific amino acid residues (e.g., the amine group of our ligand acting as a donor). The presence of multiple H-bonds is a strong indicator of stable binding.[17]

-

Hydrophobic Interactions: Identify interactions between non-polar parts of the ligand (like the benzene ring) and hydrophobic residues of the protein (e.g., Tryptophan, Phenylalanine).

-

Pi-Stacking: Look for stacking interactions between aromatic rings of the ligand and protein.

-

-

Compare with Known Inhibitors: If docking against a target with known inhibitors, compare the binding mode of your compound to that of the known inhibitors. Does it interact with the same key residues? This provides further validation of the predicted pose.

Figure 3: Logical relationship between docking outputs and their interpretation.

Table 2: Illustrative Docking Results for 2,3-dihydro-4H-1,4-benzothiazin-4-amine against AChE (PDB: 4EY7) (Note: These are example results for demonstration purposes.)

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Interaction Type) |

| 1 | -9.5 | TRP86 (Pi-Stacking), TYR337 (H-Bond), PHE338 (Hydrophobic) |

| 2 | -9.2 | TRP86 (Pi-Stacking), ASP74 (H-Bond), TYR124 (Hydrophobic) |

| 3 | -8.9 | TYR337 (H-Bond), TRP286 (Hydrophobic) |

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically grounded workflow for the in silico analysis of 2,3-dihydro-4H-1,4-benzothiazin-4-amine. The combination of ADMET prediction and molecular docking provides a powerful, dual-pronged approach to evaluating a novel compound's potential.

The hypothetical results presented suggest that our compound possesses favorable drug-like properties and could bind with high affinity to the active site of acetylcholinesterase, a therapeutically relevant target. The analysis of the binding pose provides specific, testable hypotheses about which amino acid residues are critical for this interaction.

It is imperative to recognize the limitations of computational models. They are predictive tools, not experimental certainties.[19] The next logical steps following this in silico study would be:

-

Synthesis and In Vitro Validation: Synthesize the compound and experimentally test its inhibitory activity against AChE using an enzymatic assay.

-

Structure-Activity Relationship (SAR) Studies: If active, synthesize analogs of the compound to probe the interactions predicted by the docking model and optimize potency.

-

Advanced Simulations: For promising candidates, more computationally intensive methods like Molecular Dynamics (MD) simulations can provide deeper insights into the stability of the protein-ligand complex over time.

By integrating the insights from this computational workflow, researchers can make more informed decisions, ultimately streamlining the path from chemical concept to therapeutic candidate.

References

-

JSM Chemistry. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. Retrieved from [Link]

-

VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

-

Protheragen. (n.d.). ADMET Prediction. Retrieved from [Link]

-

Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

-

El Mouns, B. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

-

Simulations Plus. (2026, January 29). ADMET Predictor®. Retrieved from [Link]

-

Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). A Guide to In Silico Drug Design. Journal of visualized experiments : JoVE, (83), 50981. Retrieved from [Link]

-

Molecular Docking Tutorial. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Retrieved from [Link]

-

Medium. (2024, June 4). The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery. Retrieved from [Link]

-

Drug Design Org. (2007, September 15). Molecular Docking: Principles and Methods. Retrieved from [Link]

-

YouTube. (2025, January 12). In-Silico Molecular Docking Based Drug Repurposing Approaches. Retrieved from [Link]

-

Bonvin Lab. (n.d.). Tutorial EDES / HADDOCK for ligand-protein docking. Retrieved from [Link]

-

de Oliveira, G. V., de Paula, G. F., da Silva, A. C. P., et al. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Medicinal Chemistry Research, 27(11), 2472-2483. Retrieved from [Link]

-

Gautam, N., Singh, T., & Khatri, P. (2013). Synthesis and biological activity of substituted 4H-1,4-benzothiazines, their sulfones, and ribofuranosides. Nucleosides, nucleotides & nucleic acids, 32(2), 81–97. Retrieved from [Link]

-

ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

-

Kumar, A., Kumar, S., & Sharma, P. (2011). Synthesis, characterization and pharmacological activity of 4-{[1-substituted aminomethyl-4-arylideneamino-5-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-ones. European journal of medicinal chemistry, 46(9), 4131–4139. Retrieved from [Link]

-

Szałabska, K., Szymański, P., Sławiński, J., & Sadowska, B. (2022). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International journal of molecular sciences, 23(17), 9673. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety | Request PDF. Retrieved from [Link]

-

Tuccinardi, T. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules (Basel, Switzerland), 23(8), 1897. Retrieved from [Link]

-

Colbry, D. (2019, January 2). Quick Graphviz Tutorial. Retrieved from [Link]

-

Szałabska, K., Szymański, P., Sławiński, J., & Sadowska, B. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules (Basel, Switzerland), 29(18), 4282. Retrieved from [Link]

-

Sharma, A., Kumar, V., & Singh, R. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Advanced Pharmaceutical Technology & Research, 8(1), 2-9. Retrieved from [Link]

-

Graphviz Documentation. (n.d.). User Guide. Retrieved from [Link]

-

Al-Otaibi, A. M., El-Sayed, M. A., Hassan, G. S., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC medicinal chemistry. Retrieved from [Link]

-

Usiena air. (n.d.). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Retrieved from [Link]

-

The Builder. (2021, January 14). Graphviz tutorial. YouTube. Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

ResearchGate. (2018, November 28). (PDF) Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Retrieved from [Link]

-

Maciążek-Jurczyk, M., Morak-Młodawska, B., Jeleń, M., et al. (2021). Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins. Part 1. International journal of molecular sciences, 22(16), 8503. Retrieved from [Link]

-

Naureen, H., Riaz, N., Yousuf, S., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC advances, 13(3), 1836–1851. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved from [Link]

-

QNX. (2026, January 29). Using Graphviz. Retrieved from [Link]

-

Nielsen, F. E., de Laszlo, S. E., Tadayoni, R., et al. (2005). Synthesis and pharmacological evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide derivatives as potential activators of ATP sensitive potassium channels. Journal of medicinal chemistry, 48(1), 225–235. Retrieved from [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investiga ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07045F [pubs.rsc.org]

- 3. The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, characterization and pharmacological activity of 4-{[1-substituted aminomethyl-4-arylideneamino-5-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 14. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 16. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 20. youtube.com [youtube.com]

- 21. etflin.com [etflin.com]

Methodological & Application

using 2,3-dihydro-4H-1,4-benzothiazin-4-amine as a scaffold in drug design

Application Note: Strategic Utilization of 2,3-Dihydro-4H-1,4-benzothiazin-4-amine in Drug Design

Executive Summary

The 2,3-dihydro-4H-1,4-benzothiazin-4-amine scaffold represents a high-value pharmacophore in modern medicinal chemistry. Structurally distinct from its oxidized analog (4H-1,4-benzothiazine) and its lactam counterpart (benzothiazin-3-one), this specific N-amino variant offers a unique "hydrazine-like" handle.

This handle allows for the rapid generation of Schiff bases (hydrazones) , ureas , and amides , serving as a semi-rigid linker that positions the lipophilic benzothiazine core in precise orientation relative to a secondary binding motif. This guide details the robust synthesis of this scaffold, its stability profile, and protocols for its diversification into antimicrobial and anticancer libraries.

Strategic Rationale: Why This Scaffold?

The 1,4-benzothiazine core is a bioisostere of quinoxaline and phenothiazine, known "privileged structures" in drug discovery. However, the N-amine (N-NH₂) substitution at position 4 introduces three critical advantages:

-

Vectorial Extension: The exocyclic nitrogen allows linear extension of the molecule without disrupting the electronic properties of the benzene-fused thiazine ring.

-

H-Bond Donor/Acceptor: The terminal amine (and subsequent derivatives) adds hydrogen bonding capability, critical for interacting with residues like Serine or Histidine in enzyme active sites.

-

Metabolic Stability: Unlike simple alkyl amines, the N-N bond in benzothiazine hydrazones resists rapid oxidative deamination by MAO (Monoamine Oxidases), prolonging half-life.

Visualizing the Design Logic

Figure 1: The modular logic of using the N-amine scaffold to link a lipophilic core with a target-specific moiety.

Synthetic Protocol: Construction of the Scaffold

Direct amination of the secondary amine is difficult. The industry-standard route involves the Nitrosation-Reduction sequence. This protocol assumes starting from the commercially available or easily synthesized 2,3-dihydro-4H-1,4-benzothiazine.

Phase A: Synthesis of the Precursor (If not purchased)

Starting Material: 2-Aminothiophenol + 1,2-Dibromoethane (or 2-Chloroethanol followed by cyclization). Note: The most reliable route to the dihydro core is the reduction of 2H-1,4-benzothiazin-3(4H)-one (Lactam) using LiAlH₄.

Phase B: N-Nitrosation (The Gateway Step)

Objective: Convert 2,3-dihydro-4H-1,4-benzothiazine to 4-nitroso-2,3-dihydro-1,4-benzothiazine.

-

Preparation: Dissolve 2,3-dihydro-4H-1,4-benzothiazine (10 mmol) in 5N HCl (20 mL). Cool the solution to 0–5°C in an ice bath.

-

Addition: Dropwise add a solution of Sodium Nitrite (NaNO₂, 12 mmol) in water (5 mL). Maintain temperature below 5°C to prevent decomposition.

-

Reaction: Stir for 1 hour at 0°C. A thick precipitate (yellow/orange) typically forms.

-

Work-up: Dilute with ice water. Extract with Dichloromethane (DCM) (3 x 30 mL). Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Checkpoint: The product is the N-nitroso intermediate.[1][2][3] It is generally stable enough for the next step without column chromatography.

Phase C: Reduction to N-Amine (The Critical Step)

Objective: Reduce the N-NO group to N-NH₂. Method: Zinc/Acetic Acid Reduction (Mild & Scalable).

-

Setup: Dissolve the N-nitroso intermediate (from Phase B) in Glacial Acetic Acid (30 mL). Cool to 10–15°C.

-

Reduction: Add Zinc dust (40 mmol, 4 equiv.) portion-wise over 30 minutes. The reaction is exothermic; control the rate of addition to keep T < 25°C.

-

Stirring: Allow to warm to room temperature and stir for 3–4 hours. Monitor by TLC (The N-amine is more polar than the nitroso).

-

Work-up:

-

Filter off excess Zinc through a Celite pad. Wash the pad with Ethanol.

-

Concentrate the filtrate to remove most Acetic Acid.

-

Neutralization (Crucial): Resuspend residue in water. Basify carefully with 20% NaOH solution to pH ~9–10. Caution: The product is an amine; it must be in the free base form to extract.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

-

Purification: The crude N-amine can be prone to oxidation. Purify immediately via flash chromatography (Hexane:EtOAc 8:2) or recrystallize from Ethanol/Ether.

-

Storage: Store under Argon at -20°C. The N-amine is sensitive to air oxidation over time.

Application Protocol: Library Generation (Hydrazones)

The primary utility of this scaffold is generating Hydrazone derivatives (Schiff bases), which have documented antimicrobial and anticancer activity.

General Procedure:

-

Reactants: Dissolve 2,3-dihydro-4H-1,4-benzothiazin-4-amine (1.0 equiv) and the appropriate Aromatic Aldehyde (1.0 equiv) in Ethanol (10 mL/mmol).

-

Catalyst: Add a catalytic amount of Glacial Acetic Acid (2–3 drops).

-

Conditions: Reflux for 2–6 hours.

-

Monitoring: Reaction progress is easily monitored by the disappearance of the aldehyde spot on TLC.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

The hydrazone product often precipitates out. Filter and wash with cold ethanol.

-

If no precipitate: Pour into crushed ice/water and filter the resulting solid.

-

-

Recrystallization: Hot Ethanol or DMF/Water mixtures are ideal.

Data Summary: Typical Yields & Properties

| Derivative Type | Reaction Partner | Catalyst | Typical Yield | Biological Relevance |

| Hydrazone | Benzaldehyde | AcOH | 75-85% | Antimicrobial, Anti-tubercular |

| Hydrazone | Isatin (Ketone) | AcOH/HCl | 60-70% | Anticancer (Kinase inhibition) |

| Urea | Phenyl Isocyanate | TEA | 80-90% | Anti-inflammatory |

| Amide | Acid Chloride | Pyridine | 70-80% | Peptidomimetic |

Synthetic Pathway Diagram

Figure 2: Step-by-step synthetic pathway from commodity chemicals to the N-amine scaffold and its derivatives.

Troubleshooting & Expert Tips

-

Oxidation Risk: The 4-amine is electron-rich. If the solution turns dark brown/black during work-up, it is oxidizing. Solution: Perform the reduction and work-up under an inert atmosphere (Nitrogen/Argon) and use degassed solvents if possible.

-

Incomplete Reduction: If the N-nitroso compound persists, activate the Zinc dust by washing with dilute HCl, then water, ethanol, and ether, and drying it before use.

-

Purification: Avoid silica gel with high acidity for the free amine, as it may streak. Use basic alumina or pre-treat silica with 1% Triethylamine.

References

-

Synthesis of Benzothiazine Core: Sabatini, A., et al. (2008). "Synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one." Journal of Heterocyclic Chemistry. Link

-

N-Nitrosation Protocols: Zolfigol, M. A., et al. (2001).[4] "A practical and efficient N-nitrosation of secondary amines." Journal of Organic Chemistry. Link

- Reduction of N-Nitroso to N-Amine: Smith, P. A. S. (1966). "Open-Chain Nitrogen Compounds." Benjamin/Cummings. (Standard reference for Zn/AcOH reduction of nitrosamines).

-

Biological Activity of Benzothiazines: Gupta, R. R.[5][6] (Ed.). (1988). Phenothiazines and 1,4-Benzothiazines: Chemical and Biomedical Aspects. Elsevier.[3]

-

Hydrazone Applications: Rathore, A., et al. (2021).[7] "Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents." Journal of Nanomaterials. Link

Sources

- 1. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 5. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols for the Quantification of 2,3-dihydro-4H-1,4-benzothiazin-4-amine

Introduction

2,3-dihydro-4H-1,4-benzothiazin-4-amine is a heterocyclic compound belonging to the benzothiazine class of molecules. Derivatives of 1,4-benzothiazine are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3][4] Accurate and reliable quantification of this and related compounds is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development and manufacturing.

This comprehensive guide provides detailed analytical methods for the quantitative determination of 2,3-dihydro-4H-1,4-benzothiazin-4-amine in various matrices. The protocols outlined below are designed to be robust, reproducible, and adhere to the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10][11][12]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2,3-dihydro-4H-1,4-benzothiazin-4-amine in bulk drug substance and simple formulations where high sensitivity is not the primary requirement. The principle relies on the separation of the analyte from potential impurities on a reversed-phase column followed by detection using a UV spectrophotometer.

Rationale for Experimental Choices

-

Column: A C18 column is selected due to its versatility and proven efficacy in retaining and separating a wide range of small organic molecules, including aromatic amines.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides good peak shape and resolution. The acidic pH of the buffer ensures the amine group is protonated, which enhances its retention on the reversed-phase column and improves peak symmetry.

-

Detection Wavelength: The UV detection wavelength will be set at the maximum absorbance of 2,3-dihydro-4H-1,4-benzothiazin-4-amine to ensure maximum sensitivity. This is typically determined by running a UV scan of a standard solution.

-

Internal Standard: The use of an internal standard (e.g., a structurally similar and stable compound) is recommended to improve the precision of the method by correcting for variations in injection volume and potential sample loss during preparation.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for the quantification of 2,3-dihydro-4H-1,4-benzothiazin-4-amine by HPLC-UV.

Detailed Protocol: HPLC-UV

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Orthophosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Isocratic Mobile Phase: Prepare a mixture of Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 45:55 v/v). Filter through a 0.45 µm membrane filter and degas.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 2,3-dihydro-4H-1,4-benzothiazin-4-amine (e.g., 1 mg/mL) in the diluent (e.g., 50:50 acetonitrile:water).

-

Perform serial dilutions to prepare a series of calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.

-

If using an internal standard, add a constant concentration to each standard and sample.

-

-

Sample Preparation:

-

Accurately weigh a portion of the sample expected to contain the analyte.

-

Dissolve the sample in the diluent to achieve a concentration within the calibration range.

-

Add the internal standard, vortex, and sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.[13]

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: 45% 0.1% Orthophosphoric acid in water: 55% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detector Wavelength: To be determined (e.g., 254 nm).

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of the analyte in the samples using the linear regression equation of the calibration curve.

-

Method Validation Summary (HPLC-UV)

The method should be validated according to ICH Q2(R1) guidelines.[7][10][12]

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.998 |

| Accuracy | 98.0% - 102.0% recovery |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1 |

| Specificity | No interference from blank and placebo at the retention time of the analyte |

| Robustness | Insensitive to small, deliberate changes in method parameters |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of 2,3-dihydro-4H-1,4-benzothiazin-4-amine in complex biological matrices such as plasma, serum, or urine.[14][15][16] The principle involves chromatographic separation followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Rationale for Experimental Choices

-

LC System: A UPLC or UHPLC system is preferred for faster analysis times and better resolution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for amine-containing compounds as they are readily protonated.

-

Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is necessary to remove matrix components that can interfere with the analysis.[14][17]

-

Internal Standard: A stable isotope-labeled internal standard is highly recommended for bioanalytical methods to accurately correct for matrix effects and variations in extraction recovery.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for the quantification of 2,3-dihydro-4H-1,4-benzothiazin-4-amine in biological matrices by LC-MS/MS.

Detailed Protocol: LC-MS/MS

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or DMSO).

-

Spike blank biological matrix with known concentrations of the analyte to prepare calibration standards and QC samples (low, medium, and high concentrations).

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma/serum/urine sample, standard, or QC, add the internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for injection.

-

-

LC-MS/MS Conditions:

-

LC System: Waters ACQUITY UPLC H-Class or equivalent.

-

Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

-

Mobile Phase: Gradient elution (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions: To be determined by infusing a standard solution of the analyte. For example:

-

Analyte: Precursor ion (M+H)⁺ → Product ion

-

Internal Standard: Precursor ion (M+H)⁺ → Product ion

-

-

-

Data Analysis:

-

Integrate the peak areas for the specified MRM transitions of the analyte and internal standard.

-

Calculate the peak area ratio.

-

Construct a calibration curve using a weighted (e.g., 1/x²) linear regression model.

-

Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

-

Method Validation Summary (LC-MS/MS)

The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[5][6][8][9][18]

| Validation Parameter | Acceptance Criteria |

| Calibration Curve | ≥ 75% of standards within ±15% of nominal (±20% at LLOQ), r² ≥ 0.99 |

| Accuracy & Precision | Within-run and between-run precision (RSD) ≤ 15% (≤ 20% at LLOQ). Accuracy within ±15% of nominal (±20% at LLOQ). |

| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. |

| Matrix Effect | IS-normalized matrix factor should have a CV ≤ 15%. |

| Recovery | Consistent and reproducible across the concentration range. |

| Stability (Freeze-thaw, short-term, long-term, stock solution) | Analyte concentration should be within ±15% of the nominal concentration. |

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of 2,3-dihydro-4H-1,4-benzothiazin-4-amine. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reliable data for research, development, and quality control purposes.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

PPD, Inc. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

American Pharmaceutical Review. (2018). FDA Announces Final Guidance for 'Bioanalytical Method validation,' Now Available. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

Kumar, A., et al. (2011). Synthesis, characterization and pharmacological activity of 4-{[1-substituted aminomethyl-4-arylideneamino-5-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-ones. PubMed. [Link]

-

Maccioni, E., et al. (2012). 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening. PubMed. [Link]

-

ResearchGate. (2025). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. [Link]

-

Meyer, M. R., et al. (2014). Detection and quantification of benzodiazepines and Z-drugs in human whole blood, plasma, and serum samples as part of a comprehensive multi-analyte LC-MS/MS approach. PubMed. [Link]

-

International Journal of Creative Research Thoughts. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Pharmacological Importance of Novel 4H-1,4-Benzothiazines and their Sulfone Analogues. [Link]

-

Al-Asmari, A. I., et al. (2025). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. MDPI. [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

-

Krotulski, A. J., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. PubMed. [Link]

-

ResearchGate. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

-

ResearchGate. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. [Link]

-

MicroSolv Technology Corporation. METHOD FOR THE ANALYSIS AND QUANTITATION OF PHARMACEUTICAL COUNTERIONS UTILIZING HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY. [Link]

-

University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. [Link]

-

Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

-

OPUS. (2025). Analytical Methods. [Link]

-

Research Journal of Pharmacy and Technology. (2021). REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID. [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

-

Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]

Sources

- 1. Synthesis, characterization and pharmacological activity of 4-{[1-substituted aminomethyl-4-arylideneamino-5-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. fda.gov [fda.gov]

- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 11. fda.gov [fda.gov]

- 12. database.ich.org [database.ich.org]

- 13. padproject.nd.edu [padproject.nd.edu]

- 14. Detection and quantification of benzodiazepines and Z-drugs in human whole blood, plasma, and serum samples as part of a comprehensive multi-analyte LC-MS/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. labs.iqvia.com [labs.iqvia.com]

Application Note: Derivatization of 2,3-Dihydro-4H-1,4-benzothiazin-4-amine for Structure-Activity Relationship (SAR) Studies

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Rationale

The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to phenothiazines due to the characteristic fold along the nitrogen-sulfur axis[1]. This structural motif demonstrates remarkable potential for accommodating a wide range of functionalizations, giving rise to diverse biological activities, including antimicrobial, anti-inflammatory, neuroprotective, and antipsychotropic properties[2],[3]. Furthermore, benzothiazine derivatives and related fused systems have shown significant potential in treating complex neuropsychiatric disorders by modulating serotonin and dopamine receptors[4].

Within this class, 2,3-dihydro-4H-1,4-benzothiazin-4-amine (CAS: 39093-62-4) is a highly valuable building block. It features an exocyclic primary amine attached directly to the N4 position of the thiazine ring (an

Strategic Derivatization Pathways

To systematically probe the binding pockets of target proteins, the N4-amine can be derivatized into several key functional groups:

-

Amides (

-Acylation): Introduces a stable hydrogen-bond acceptor/donor pair and modulates metabolic stability. Ideal for targeting kinase hinge regions. -

Sulfonamides (

-Sulfonylation): Significantly increases the acidity of the remaining NH proton and improves aqueous solubility. This is a classic pharmacophore for targeting zinc-dependent enzymes (e.g., carbonic anhydrases) or lipophilic pockets in COX-2. -

Schiff Bases (Imines): Extends the

-conjugation of the system. These can act as prodrugs or serve as intermediates for reductive amination to yield flexible secondary amine linkers.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls and mechanistic rationales for each step to ensure high-fidelity synthesis.

Divergent SAR derivatization workflow from the 2,3-dihydro-4H-1,4-benzothiazin-4-amine core.

Protocol A: Synthesis of -Acyl Derivatives (Amides)

Objective: Introduce steric bulk and H-bonding capabilities via reaction with acyl chlorides.

-

Reaction Setup: Dissolve 2,3-dihydro-4H-1,4-benzothiazin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Add

-Diisopropylethylamine (DIPEA) (2.0 eq).-

Causality: DIPEA is chosen over Triethylamine (Et

N) because its steric hindrance prevents it from acting as a competing nucleophile, thereby minimizing the formation of unwanted ketene dimers from the acyl chloride.

-

-

Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.2 eq) dropwise over 10 minutes. Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

-

Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the primary amine spot (which stains purple/brown with ninhydrin) confirms completion.

-

Workup: Quench with water. Wash the organic layer sequentially with 1N HCl (to protonate and remove excess DIPEA and unreacted amine) and saturated NaHCO

(to neutralize and extract unreacted carboxylic acid byproducts). Dry over anhydrous Na

Protocol B: Synthesis of -Sulfonyl Derivatives (Sulfonamides)

Objective: Modulate lipophilicity and introduce a highly acidic NH proton.

Mechanistic pathway of N-sulfonylation highlighting intermediate formation and base catalysis.

-

Reaction Setup: Dissolve the N4-amine core (1.0 eq) in anhydrous DCM.

-

Catalysis & Acid Scavenging: Add Pyridine (2.5 eq) and cool to 0 °C.

-

Causality: Sulfonyl chlorides are less electrophilic than acyl chlorides. Pyridine acts not only as an acid scavenger but also as a nucleophilic catalyst, forming a highly reactive

-sulfonylpyridinium intermediate that accelerates the reaction.

-

-

Electrophile Addition: Add the sulfonyl chloride (1.1 eq) portion-wise. Stir at RT for 6–8 hours.

-

Self-Validation (IPC): Monitor via LC-MS. Sulfonamides often streak on silica TLC plates due to their strong hydrogen-bonding nature; LC-MS provides definitive verification via the

or -

Workup: Dilute with DCM. Wash the organic layer extensively with a 10% aqueous CuSO

solution.-

Causality: The copper ions selectively complex with excess pyridine to form a water-soluble, bright blue

complex, efficiently removing it from the organic phase without requiring harsh acidic conditions that might degrade the product.

-

Protocol C: Synthesis of Schiff Bases (Imines)

Objective: Create rigid, extended

-

Reaction Setup: Suspend the N4-amine core (1.0 eq) and an aryl aldehyde (1.05 eq) in absolute ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Causality: Acetic acid acts as a mild proton source to activate the carbonyl oxygen of the aldehyde, increasing its electrophilicity. A stronger acid would prematurely protonate the N4-amine nucleophile, stalling the reaction.

-

-

Execution: Reflux the mixture for 4–6 hours equipped with a Dean-Stark trap or molecular sieves to drive the equilibrium forward by removing water.

-

Self-Validation & Isolation: Upon cooling the reaction mixture to 0 °C, the Schiff base typically precipitates as a highly crystalline solid due to its rigid, planar structure. Filter cold and wash with ice-cold ethanol to yield the pure product.

Data Presentation: Physicochemical Property Shifts

To guide SAR decision-making, it is critical to understand how each derivatization pathway alters the physicochemical profile of the 1,4-benzothiazine core. The table below summarizes representative shifts observed during these syntheses.

| Derivative Class | Representative R-Group | Avg. Yield (%) | tPSA Shift (Ų) | Primary SAR Application / Target Focus | |

| Amide | 85–90% | +0.2 | +29.1 | Kinase hinge-binding; reduced lipophilicity | |

| Amide | 75–85% | +1.5 | +29.1 | Steric bulk exploration; hydrophobic sub-pockets | |

| Sulfonamide | 80–85% | +0.1 | +42.5 | H-bond donor acidity; Carbonic anhydrase targeting | |

| Sulfonamide | 70–80% | +1.8 | +42.5 | Lipophilic pocket targeting; anti-inflammatory (COX) | |

| Schiff Base | 90–95% | +2.1 | +12.4 | Extended conjugation; Prodrug formulation |

*Note:

References

-

Satbir Mor, Savita Nagoria, Suchita Sindhu, Virender Singh. "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Chemistry & Biology Interface, 2017. URL:[Link]

-

"Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)." RSC Advances, 2025. URL:[Link]

-

"Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates." Beilstein Journal of Organic Chemistry, 2022. URL:[Link]

-

"A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds." Advances in Organic Synthesis, ResearchGate, 2024. URL:[Link]

-

Peng Li et al. "Discovery of a Tetracyclic Quinoxaline Derivative as a Potent and Orally Active Multifunctional Drug Candidate for the Treatment of Neuropsychiatric and Neurological Disorders." Journal of Medicinal Chemistry, 2014. URL:[Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]

High-Throughput Screening of Novel Benzothiazine Derivatives: Assay Development and Validation

Executive Summary & Strategic Rationale

The benzothiazine scaffold (specifically 1,2-benzothiazine-1,1-dioxide and 1,4-benzothiazine) represents a "privileged structure" in medicinal chemistry, yielding potent anti-inflammatory (NSAIDs like Piroxicam), antimicrobial, and anticancer agents. However, the physicochemical properties of novel derivatives—often characterized by high lipophilicity and potential for aggregation—pose unique challenges in High-Throughput Screening (HTS).

This guide deviates from standard "cookbook" protocols to address the specific nuances of screening benzothiazine libraries. It prioritizes fluorescence-based biochemical assays (for sensitivity) and luminescent cell-based assays (for robustness against compound autofluorescence), ensuring high Z-factors and reproducible hit identification.

Strategic Assay Design

Target Selection: The COX-2 Paradigm

While benzothiazines target various pathways (e.g., EGFR kinase, tubulin polymerization), the Cyclooxygenase-2 (COX-2) enzyme remains the gold standard for validating anti-inflammatory potential. We will utilize a fluorometric method detecting the peroxidase activity of COX-2, which is more amenable to miniaturization than traditional colorimetric (TMPD) or radioisotopic methods.

Library Preparation & Solubility Management

Benzothiazine derivatives frequently exhibit poor aqueous solubility.

-

Solvent: 100% DMSO (anhydrous).

-

Stock Concentration: 10 mM.[1]

-

Assay Tolerance: The final DMSO concentration in the assay well must be kept <1.0% (v/v) to prevent enzyme denaturation or cell toxicity.

-

QC Step: Perform a nephelometry check or visual inspection of the source plate to ensure no precipitation has occurred prior to acoustic dispensing.

Visualizing the HTS Workflow

The following diagram outlines the logical flow from library management to hit validation, specifically tailored to filter out false positives common with heterocyclic compounds (e.g., aggregators).

Caption: Integrated HTS workflow emphasizing parallel screening and rigorous counter-screening to eliminate false positives caused by aggregation or autofluorescence.

Protocol 1: Biochemical HTS – Fluorometric COX-2 Inhibition

Objective: Quantify inhibition of COX-2 peroxidase activity using Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine). Mechanism: COX-2 converts Arachidonic Acid (AA) to PGG2, then to PGH2. During the reduction of PGG2, the enzyme's peroxidase active site converts Amplex Red to the highly fluorescent Resorufin.

Reagents & Equipment

-

Enzyme: Recombinant Human COX-2 (Sigma/Cayman).

-

Substrate: Arachidonic Acid (AA) and Amplex™ Red.

-

Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM Hematin (cofactor).

-

Plate: 384-well black, low-binding microplates (Corning #3575).

-

Reader: Multi-mode reader (e.g., PerkinElmer EnVision) capable of Ex/Em 535/590 nm.

Step-by-Step Procedure

| Step | Action | Volume/Well (384-well) | Critical Note |

| 1 | Compound Addition | 100 nL | Dispense 10 mM stock via acoustic transfer. Final conc: 10 µM. |

| 2 | Enzyme Dispense | 10 µL | Dilute COX-2 in Tris/Heme buffer. Add to all wells except "No Enzyme" controls. |

| 3 | Pre-Incubation | N/A | Incubate 10 min at RT. Essential for benzothiazines to bind the active site. |

| 4 | Substrate Mix | 10 µL | Mix containing 100 µM Amplex Red + 20 µM Arachidonic Acid. |

| 5 | Reaction | N/A | Incubate for 10–15 mins at RT in the dark. |

| 6 | Detection | N/A | Measure Fluorescence (Ex 535 nm / Em 590 nm). |

Assay Validation (Z-Factor)

Calculate the Z-factor for each plate using the Positive Control (Celecoxib, 10 µM) and Negative Control (DMSO only).

[2]-

Acceptance Criteria: Z ≥ 0.5. If Z < 0.5, check for pipetting errors or reagent degradation.

Protocol 2: Cell-Based HTS – Anticancer Viability (ATP Quantitation)

Objective: Assess cytotoxicity of benzothiazine derivatives against A549 (Lung) or MCF-7 (Breast) cancer lines. Method: CellTiter-Glo® (Promega). This lytic assay measures ATP (a proxy for metabolically active cells) via luciferase. It is superior to MTT/MTS for HTS because it is a "homogeneous" (add-and-read) assay with no solubilization steps.

Reagents & Equipment

-

Cells: A549 cells in DMEM + 10% FBS.

-

Reagent: CellTiter-Glo® 2.0.

-

Plate: 384-well solid white tissue culture plates (Greiner).

Step-by-Step Procedure

-

Cell Plating: Dispense 1,000 cells/well in 25 µL media. Incubate 24h at 37°C/5% CO2 to allow attachment.

-

Compound Treatment: Add 100 nL of compound (10 µM final). Include Staurosporine (1 µM) as a kill control (Positive Control).

-

Incubation: Incubate for 48 hours.

-

Detection:

-

Equilibrate plate to Room Temperature (RT) for 30 mins (prevents temperature gradients).

-

Add 25 µL CellTiter-Glo reagent.

-

Shake orbitally (2 mins) to lyse cells.

-

Incubate 10 mins at RT to stabilize signal.

-

-

Readout: Measure Total Luminescence (0.1–1.0s integration time).

Troubleshooting & Interference Management

Benzothiazine derivatives present specific interference risks that must be mitigated.

Autofluorescence

-

Issue: Many fused heterocyclic rings fluoresce in the blue/green spectrum.

-

Solution: The COX-2 assay uses Amplex Red (Red emission, ~590 nm), which minimizes overlap with typical blue-fluorescing small molecules. If interference is suspected, run a "Compound + Buffer" (no enzyme) control.

Solubility/Aggregation

-

Issue: Hydrophobic benzothiazines may precipitate or form colloidal aggregates that sequester enzymes (promiscuous inhibition).

-

Solution: Include 0.01% Triton X-100 in the biochemical assay buffer to disrupt colloidal aggregates.

Signal Quenching

-